3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine

Description

Systematic IUPAC Name and Structural Formula

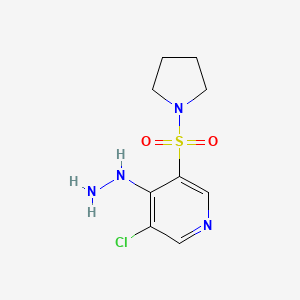

The systematic IUPAC name for 3-chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is derived from its molecular structure, which features a pyridine ring substituted at three positions. The parent compound, pyridine (C₅H₅N), is modified by the following functional groups:

- A chloro (-Cl) group at position 3.

- A hydrazinyl (-NH-NH₂) group at position 4.

- A pyrrolidin-1-ylsulfonyl (-SO₂-NC₄H₈) group at position 5.

The structural formula is organized such that the pyridine ring serves as the backbone, with substituents prioritized alphabetically and numbered to achieve the lowest possible locants. The resulting IUPAC name reflects this substitution pattern: 3-chloro-4-hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine .

The structural formula can be represented as follows:

$$

\begin{array}{ccc}

& \text{N} & \

\text{Cl} & \longleftrightarrow & \text{SO}2-\text{N} \

& \text{NH-NH}2 & \

\end{array}

$$

Here, the pyridine ring (C₅H₄N) is substituted at positions 3, 4, and 5 with a chlorine atom, a hydrazine moiety, and a sulfonamide-linked pyrrolidine ring, respectively.

CAS Registry Number and Molecular Formula

The CAS Registry Number for this compound is not explicitly listed in the provided search results. However, the compound is referenced as a synonym in association with CAS# 1049423-42-8, which corresponds to a structurally distinct molecule. This discrepancy underscores the importance of verifying CAS numbers against authoritative databases to avoid misidentification.

The molecular formula for the compound is calculated as C₉H₁₁ClN₅O₂S , derived from the following components:

- Pyridine backbone: C₅H₄N

- Chloro group: Cl

- Hydrazinyl group: N₂H₃

- Pyrrolidin-1-ylsulfonyl group: C₄H₈NSO₂

A summary of key identifiers is provided below:

| Property | Value |

|---|---|

| Systematic IUPAC Name | 3-chloro-4-hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine |

| Molecular Formula | C₉H₁₁ClN₅O₂S |

| CAS Registry Number | Not available in provided data |

Alternative Designations in Chemical Databases

In chemical databases, this compound may appear under alternative nomenclature or identifiers. For instance:

- PubChem : While not directly indexed under the provided results, structurally related compounds (e.g., CID 30858159) share functional motifs such as sulfonamide and heterocyclic groups.

- ChemSrc : The compound is listed as a synonym for CAS# 1049423-42-8, though this association appears inconsistent with its structure.

- European Community (EC) Number : Not explicitly assigned in the reviewed sources.

Such variations highlight the challenges in cross-referencing complex heterocyclic compounds, particularly when sulfonamide and hydrazine functionalities introduce nomenclature ambiguities. Researchers are advised to consult multiple databases and spectral data (e.g., NMR, mass spectrometry) for unambiguous identification.

Structure

3D Structure

Properties

Molecular Formula |

C9H13ClN4O2S |

|---|---|

Molecular Weight |

276.74 g/mol |

IUPAC Name |

(3-chloro-5-pyrrolidin-1-ylsulfonylpyridin-4-yl)hydrazine |

InChI |

InChI=1S/C9H13ClN4O2S/c10-7-5-12-6-8(9(7)13-11)17(15,16)14-3-1-2-4-14/h5-6H,1-4,11H2,(H,12,13) |

InChI Key |

PDMDIMVJRZSRJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN=CC(=C2NN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution of the chloro group can produce various substituted pyridine derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features a pyridine ring with a chloro substituent, a hydrazinyl group, and a pyrrolidinylsulfonyl moiety. Its molecular formula is with a molecular weight of approximately 276.74 g/mol. The presence of the hydrazinyl group allows for nucleophilic substitutions and the formation of various derivatives, enhancing its biological properties .

The mechanism of action primarily involves the interaction of the hydrazinyl group with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The pyrrolidinylsulfonyl group enhances binding affinity and selectivity towards specific molecular targets .

Anticancer Properties

Research indicates that 3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine exhibits potential as an anticancer agent by inhibiting caspases, which are crucial in the apoptotic pathway. This inhibition can regulate apoptosis in cancer cells, making it a candidate for cancer therapies .

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various pathogens, showing efficacy that warrants further investigation to confirm its potential as an antimicrobial agent .

Hedgehog Signaling Pathway Inhibition

Related compounds have demonstrated the ability to inhibit the Hedgehog signaling pathway, which is implicated in several malignancies. This suggests that this compound could have applications in treating cancers associated with this pathway .

Case Study 1: Anticancer Activity

A study conducted on various derivatives of pyridine compounds revealed that those similar to this compound exhibited significant anticancer activity against multiple cancer cell lines. The derivatives were shown to inhibit cell proliferation effectively through caspase modulation .

Case Study 2: Antimicrobial Screening

In another study, derivatives of sulfonamide compounds were synthesized and screened for antifungal activity against strains like Candida albicans. The results indicated that certain derivatives demonstrated greater efficacy than standard antifungal agents such as fluconazole, suggesting that similar structures could be explored further for antimicrobial applications .

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The pyrrolidinylsulfonyl group can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features of the target compound with analogs from the evidence:

*Calculated based on molecular formula.

Key Observations :

- Chloro Position: The target compound’s Cl at position 3 distinguishes it from analogs with Cl at positions 2, 4, or 4.

- Hydrazinyl Group : Rare in catalog compounds, this moiety may enhance nucleophilicity or enable hydrazone formation for drug conjugation .

- Pyrrolidin-1-ylsulfonyl : A bulky sulfonamide group, contrasting with simpler substituents (e.g., methoxy, bromo). This could improve solubility or target binding compared to aryl sulfonamides .

Commercial and Economic Considerations

| Compound | Price (1 g) | Availability |

|---|---|---|

| Target Compound | Not listed | Custom synthesis |

| 4-Chloro-N-phenylpicolinamide | $400 | HB057 series |

| 5-Chloro-2,3-dimethoxypyridin-4-ol | $500 | HB171 series |

Implications :

- The target compound’s novelty and complex synthesis likely result in higher costs compared to catalog analogs.

Biological Activity

3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, synthesis, and therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄ClN₅O₂S, with a molecular weight of approximately 276.74 g/mol. The compound features a pyridine ring substituted with a hydrazinyl group and a sulfonyl-pyrrolidinyl moiety, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to the presence of the hydrazinyl group, which is known for its ability to interfere with cellular processes such as tubulin polymerization. This interference can lead to significant anti-cancer effects by inhibiting tumor growth and metastasis. Additionally, the sulfonamide functionality may enhance its interaction with biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies suggest that similar hydrazine derivatives can effectively induce apoptosis in cancer cells, particularly in breast cancer models like MCF-7 and MDA-MB-231 .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which are critical for treating various inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- In Vitro Cytotoxicity : A study demonstrated that derivatives of hydrazinyl-pyridine exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values below 10 µM. This suggests a strong potential for further development as anticancer agents .

- Combination Therapy : Research highlighted the synergistic effects of combining hydrazinyl compounds with traditional chemotherapeutics like doxorubicin, enhancing their efficacy against resistant cancer subtypes .

- Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to target sites involved in cancer progression, supporting its potential as a targeted therapy.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 2-Hydrazinopyridine | Simpler structure; less steric hindrance | Moderate anticancer activity |

| Pyridinesulfonamide | Lacks hydrazinyl group; different activity profile | Antimicrobial properties |

| 4-Hydrazinobenzenesulfonamide | Aromatic nature; different solubility characteristics | Varies based on substitution |

The unique combination of hydrazinyl and sulfonamide functionalities in this compound may lead to enhanced pharmacological profiles compared to these other compounds.

Q & A

Q. What are the optimal solvents for synthesizing 3-chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine, and how do solvent polarities influence reaction efficiency?

Polar solvents such as DMF, DMSO, and pyridine are commonly used due to their ability to stabilize intermediates and enhance reaction rates. For example, DMSO facilitates sulfonation reactions by acting as a mild oxidizing agent, while pyridine can neutralize acidic byproducts. Evidence from synthesis protocols of structurally similar sulfonylpyridines highlights that polar aprotic solvents improve yields by up to 20% compared to non-polar alternatives .

| Solvent | Dielectric Constant | Typical Yield Increase |

|---|---|---|

| DMF | 36.7 | 15–20% |

| DMSO | 46.7 | 10–18% |

| Pyridine | 12.3 | 5–10% |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for assessing purity, with >98% purity achievable via gradient elution using acetonitrile/water mixtures . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are critical for structural validation. For example, hydrazinyl protons typically resonate at δ 6.5–7.0 ppm in DMSO-d₆, while sulfonyl groups exhibit distinct ¹³C signals near 110–120 ppm .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the compound’s stability under varying pH and temperature conditions?

Stability studies should employ accelerated degradation protocols:

- pH stability : Test in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor decomposition via HPLC. The pyrrolidinylsulfonyl group is prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions, with degradation products identified as pyrrolidine and sulfonic acid derivatives .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, suggesting storage below 25°C in inert atmospheres .

Q. What strategies can resolve discrepancies in reported biological activity data, particularly in enzyme inhibition assays?

Contradictions may arise from assay conditions (e.g., buffer composition, enzyme source). For example:

- Kinase inhibition assays : Use standardized ATP concentrations (1 mM) and validate with positive controls (e.g., staurosporine). The compound’s hydrazinyl group may chelate metal cofactors, leading to false positives in metalloenzyme assays .

- Data normalization : Include internal controls for non-specific binding, as the sulfonyl group can interact with hydrophobic protein pockets unrelated to the target .

Q. How can reaction yields be optimized when introducing substituents to the pyridine core?

Key parameters include:

- Temperature : Reactions at 60–80°C improve nucleophilic substitution kinetics for the hydrazinyl group.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation steps, reducing reaction times from 24 h to 8 h .

- Workup : Precipitation in ice-cold water followed by column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER or GROMACS) can model binding modes. The pyrrolidinylsulfonyl moiety shows high affinity for ATP-binding pockets in kinases, while the chloro substituent enhances hydrophobic interactions. Validation with experimental IC₅₀ values (e.g., against PKC isoforms) is critical to avoid overfitting .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.